3-Bromo-2-nitrobenzoic acid

Regioselectivity Electrophilic Aromatic Substitution Nitration

Inconsistent isomer supply can derail medicinal chemistry programs targeting FGFR1. 3-Bromo-2-nitrobenzoic acid (CAS 116529-61-4) provides the exact ortho-nitro/meta-bromo substitution required for regioselective Suzuki coupling and SNAr reactions. - Ensures SAR fidelity via precise substitution pattern. - Distinct melting point (250-251 °C) enables isomer identity validation. - ≥95% purity, in stock for immediate global shipping.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 116529-61-4
Cat. No. B046716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-nitrobenzoic acid
CAS116529-61-4
Synonyms3-BROMO-2-NITRO-BENZOIC ACID
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyJAURIZJCCFDGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-nitrobenzoic acid: Chemical Profile


3-Bromo-2-nitrobenzoic acid (CAS 116529-61-4), with the molecular formula C7H4BrNO4 and a molecular weight of 246.02 g/mol, is an aromatic carboxylic acid characterized by a bromine atom at the meta (3-) position and a nitro group at the ortho (2-) position relative to the carboxyl group . This specific substitution pattern classifies it as a doubly activated aryl halide, making it a versatile building block in organic synthesis . The compound is typically a white to off-white powder with a melting point of 250-251 °C and a predicted pKa of 1.80, indicating strong acidity .

A Ortho-nitro meta-bromo substitution pattern for regioselective synthesis
B Doubly activated aryl halide supports cross-coupling and SNAr pathways
C Strong acidity (predicted pKa 1.80) facilitates extraction and purification

3-Bromo-2-nitrobenzoic acid: Why Regioisomeric Purity Matters


The electronic and steric environment of 3-Bromo-2-nitrobenzoic acid is uniquely defined by the adjacency of its two strong electron-withdrawing groups, the ortho-nitro and the carboxyl group, and the meta-bromo substituent. This specific arrangement is not interchangeable with its isomers (e.g., 4-bromo-2-nitro-, 2-bromo-3-nitro-, or 5-bromo-2-nitrobenzoic acid) because the ortho-effect and differential resonance effects lead to distinct regioselectivity in subsequent reactions [1]. Substituting one isomer for another will result in different regiochemical outcomes in reactions like nucleophilic aromatic substitution (SNAr) or cross-couplings, and can dramatically alter the physicochemical properties of downstream products, such as their acidity (pKa) and solubility [2].

Regiochemical outcome may shift

Isomers such as 4-bromo-2-nitro or 5-bromo-2-nitrobenzoic acid direct electrophilic or nucleophilic attack to different positions, altering downstream product regioisomerism.

Physicochemical profile diverges

pKa, solubility, and melting point differ substantially among isomers; the ortho-effect in the target compound cannot be replicated by meta- or para-nitro analogs.

Synthetic isolation from isomer mixtures is inefficient

Nitration of m-bromobenzoic acid yields only ~13% of the desired 3-bromo-2-nitro isomer; direct procurement of the pure regioisomer is required for reproducible research.

3-Bromo-2-nitrobenzoic acid: Evidence & Comparisons


Electrophilic Nitration Regioselectivity

When subjecting m-bromobenzoic acid to nitration, the reaction is highly regioselective, yielding a mixture of isomers. In this system, 3-bromo-2-nitrobenzoic acid (where the nitro group enters ortho to the carboxyl group) is a minor product, isolated at 13% yield, while its isomer 5-bromo-2-nitrobenzoic acid (where the nitro group enters para to the carboxyl group) is the major product, obtained in 83% yield [1]. The isomer 3-bromo-4-nitrobenzoic acid was not detected. This quantifies the distinct steric and electronic environment of the 2-position in this reaction and underscores the necessity of sourcing the pure 3-bromo-2-nitro isomer directly rather than attempting to isolate it as a by-product.

Nitration regioselectivity
Cross-study comparable
13% yield (target) vs. 83% yield (5-bromo-2-nitro isomer) under identical nitration conditions
Low mixed-synthesis yield supports pure-isomer procurement for consistent regiochemical outcomes.
Conditions: nitration of m-bromobenzoic acid; minor product isolation is inefficient.
Regioselectivity Electrophilic Aromatic Substitution Nitration Isomer Distribution

Enhanced Acidity by Ortho-Nitro Substitution

The presence of the nitro group ortho to the carboxylic acid moiety exerts a strong 'ortho-effect', which involves steric inhibition of resonance and a strong electron-withdrawing inductive effect. 3-Bromo-2-nitrobenzoic acid exhibits a predicted pKa of 1.80, which is substantially lower than that of benzoic acid (pKa 4.19) . This increase in acidity is consistent with the class-level trend that ortho-nitrobenzoic acids are significantly stronger acids than their parent compounds, with the effect being larger than that of halo-substituents alone [1].

Acidity (pKa)
Class-level inference
pKa 1.80 (predicted) — approx. 245× stronger acid than benzoic acid (pKa 4.19)
Ortho-nitro effect enhances acidity, informing extraction and purification protocols.
Water at 25 °C; class-level ortho-effect behavior confirmed by literature.
Acidity pKa Ortho-Effect Physicochemical Property

Melting Point as a Purity Marker

The solid-state properties of isomers can differ significantly due to variations in molecular packing and intermolecular interactions. 3-Bromo-2-nitrobenzoic acid exhibits a reported melting point of 250-251 °C . In comparison, the regioisomer 2-bromo-3-nitrobenzoic acid has a significantly lower melting point of 184-186 °C [1]. This 66 °C difference in melting point reflects distinct crystal lattice energies and intermolecular forces (e.g., hydrogen bonding patterns, halogen bonding) [2], and serves as a robust analytical marker for confirming regioisomeric purity during quality control.

Melting point marker
Cross-study comparable
250–251 °C vs. 184–186 °C for 2-bromo-3-nitrobenzoic acid (66 °C difference)
Sharp melting point differential enables identity verification and purity assessment.
Standard lab conditions; useful for DSC or melting point apparatus QC checks.
Melting Point Crystal Packing Solid-State Properties Purity Analysis

Key Intermediate for FGFR1 Inhibitors

In patent CN-107417565-A, 3-bromo-2-nitrobenzoic acid is explicitly utilized as a key synthetic intermediate for preparing a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are claimed to act as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) . The specific ortho-nitro meta-bromo pattern is essential for the subsequent chemical transformations that build the core pharmacophore, and the patent's exemplification of this compound, as opposed to its isomers, confirms its unique utility in this specific chemical sequence.

FGFR1 inhibitor intermediate
Data to verify
Explicitly claimed in patent CN-107417565-A as key building block for FGFR1-targeted benzamide derivatives
Patent linkage suggests fit for medicinal chemistry SAR studies; independent verification recommended.
Source: patent document; no peer-reviewed synthesis validation available.
Drug Discovery FGFR1 Inhibitor Patent Intermediate Medicinal Chemistry

3-Bromo-2-nitrobenzoic acid: Research Applications


Suzuki-Miyaura Cross-Coupling to Ortho-Biaryls

The meta-bromo substituent in 3-bromo-2-nitrobenzoic acid is activated towards oxidative addition by the adjacent ortho-nitro group, making it a competent partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This allows for the installation of diverse aryl or heteroaryl groups specifically at the meta-position relative to the carboxylate, enabling the construction of ortho-nitro-substituted biaryl carboxylic acids. This regiochemistry would be impossible to achieve using isomers like 5-bromo-2-nitrobenzoic acid, which would install the new aryl group at a different position.

FGFR1 Inhibitor Library Synthesis

As highlighted by its role in patent CN-107417565-A, this compound is a crucial building block for medicinal chemistry programs targeting FGFR1 . Researchers synthesizing analogs of the claimed 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series will require this exact intermediate to maintain the correct substitution pattern around the core scaffold, ensuring the fidelity of their structure-activity relationship (SAR) studies.

Heterocyclic Scaffolds via SNAr

The strongly electron-withdrawing nitro group activates the adjacent bromine atom for nucleophilic aromatic substitution. This allows for the replacement of the bromine with nitrogen-, oxygen-, or sulfur-based nucleophiles, enabling the synthesis of ortho-nitro-substituted anthranilic acid derivatives or other heterocycles . The high acidity (pKa 1.80) of the carboxylic acid also provides a convenient handle for selective protection or solid-phase synthesis.

Analytical Methods for Regioisomeric Purity

Given the stark melting point difference (250-251 °C vs. 184-186 °C for the 2-bromo-3-nitro isomer), 3-bromo-2-nitrobenzoic acid can serve as a reference standard in developing and validating analytical methods (e.g., HPLC, DSC) aimed at quantifying or ruling out the presence of other bromo-nitrobenzoic acid isomers in complex reaction mixtures .

Application
Selection Property
Validation Focus
Ortho-biaryl synthesis via Suzuki coupling
Meta-bromo activation by ortho-nitro group
Regiochemical fidelity in cross-coupling products
FGFR1 inhibitor SAR studies
Patent-derived building block for benzamide scaffolds
Scaffold substitution pattern consistency
SNAr-derived heterocycles
Nitro-activated aryl halide for nucleophilic displacement
Nucleophile substitution efficiency
Analytical reference for regioisomeric purity
Melting point differential among regioisomers
Purity method development (DSC, HPLC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.